molecular formula C17H12N4O3 B5682364 4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE

4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B5682364
M. Wt: 320.30 g/mol
InChI Key: HBFXVZMWBWAHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group and two pyridin-2-yl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction between 2-aminopyridine and nitrostyrene derivatives. One common method employs a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, to facilitate the Michael addition amidation reaction . The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of metal-organic frameworks and other catalytic systems in large-scale synthesis is a promising approach. The scalability of these methods depends on the availability of catalysts and the optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The pyridin-2-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the substituent, various alkylated or acylated derivatives can be formed.

Scientific Research Applications

4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridin-2-yl groups can coordinate with metal ions, forming stable complexes. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-nitro-N,N-dipyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-17(13-7-9-14(10-8-13)21(23)24)20(15-5-1-3-11-18-15)16-6-2-4-12-19-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFXVZMWBWAHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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